2,5-dichloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2,5-dichloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide”, there are general methods for synthesizing similar compounds. For instance, pinacol boronic esters are valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, utilizing a radical approach . This method could potentially be applied to the synthesis of the compound .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of related thiophene derivatives has been elucidated to understand their molecular configurations and interactions. For instance, Sharma et al. (2016) analyzed the crystal structure of a compound involving thiophene and reported its stabilization through hydrogen bonds and π···π interactions, which could be relevant for understanding the structural properties of 2,5-dichloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide (Sharma et al., 2016).
Synthesis and Characterization
Tang Li-jua (2015) described the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, highlighting methodologies that could be applicable for synthesizing and characterizing complex thiophene derivatives, including this compound (Tang Li-jua, 2015).
Antipathogenic Activity
Research by Limban et al. (2011) on thiourea derivatives, including those with dichlorophenyl components, demonstrated significant anti-pathogenic activity, suggesting potential biomedical applications for similarly structured compounds (Limban et al., 2011).
Anticancer Evaluation
Ravinaik et al. (2021) explored the anticancer activity of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which provides a basis for evaluating the therapeutic potential of related compounds, such as this compound (Ravinaik et al., 2021).
Fluorescence Enhancement
Faridbod et al. (2009) investigated the fluorescence enhancement of Er3+ ion by Glibenclamide, indicating the potential use of thiophene derivatives in developing fluorescent probes for biochemistry and material science applications (Faridbod et al., 2009).
Mechanism of Action
The mode of action of such compounds typically involves interaction with specific protein targets, leading to changes in cellular processes. The exact biochemical pathways affected would depend on the specific targets of the compound .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also vary depending on the specific chemical structure of the compound. Factors such as solubility, stability, and permeability can influence the bioavailability of the compound .
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways affected. These could range from changes in gene expression to alterations in cellular signaling or metabolic processes .
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of the compound .
Properties
IUPAC Name |
2,5-dichloro-N-cyclopropyl-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c17-11-3-6-15(18)14(10-11)16(20)19(12-4-5-12)8-7-13-2-1-9-21-13/h1-3,6,9-10,12H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFIVMBRSCLRDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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